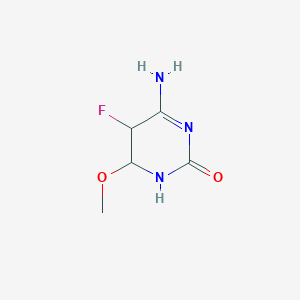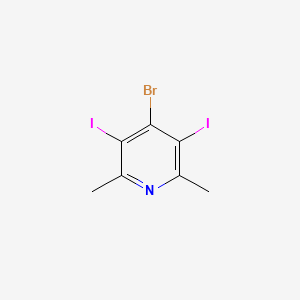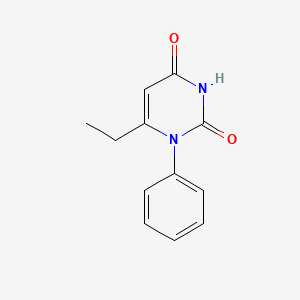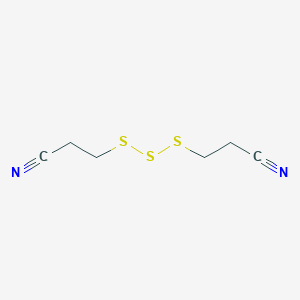
Trithiodipropionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Trisulfanediyldipropanenitrile is an organic compound characterized by the presence of three sulfur atoms and two nitrile groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Trisulfanediyldipropanenitrile typically involves the reaction of propanenitrile derivatives with sulfur sources under controlled conditions. One common method involves the use of 3,3’-dithiodipropionic acid as a precursor, which undergoes a series of reactions to introduce the third sulfur atom and form the desired trisulfanediyl structure .
Industrial Production Methods
Industrial production of 3,3’-Trisulfanediyldipropanenitrile often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production and quality control.
化学反应分析
Types of Reactions
3,3’-Trisulfanediyldipropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
3,3’-Trisulfanediyldipropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.
作用机制
The mechanism by which 3,3’-Trisulfanediyldipropanenitrile exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions and other sulfur-containing molecules, influencing biochemical processes. The nitrile groups can also participate in reactions that modify the compound’s activity and interactions.
相似化合物的比较
Similar Compounds
3,3’-Iminodipropionitrile: This compound has a similar structure but contains nitrogen atoms instead of sulfur.
3,3’-Dithiodipropionic acid: This compound has two sulfur atoms and is often used as a precursor in the synthesis of 3,3’-Trisulfanediyldipropanenitrile.
Uniqueness
3,3’-Trisulfanediyldipropanenitrile is unique due to its three sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
属性
CAS 编号 |
63815-40-7 |
|---|---|
分子式 |
C6H8N2S3 |
分子量 |
204.3 g/mol |
IUPAC 名称 |
3-(2-cyanoethyltrisulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2S3/c7-3-1-5-9-11-10-6-2-4-8/h1-2,5-6H2 |
InChI 键 |
QHYZLSAALVIFME-UHFFFAOYSA-N |
规范 SMILES |
C(CSSSCCC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
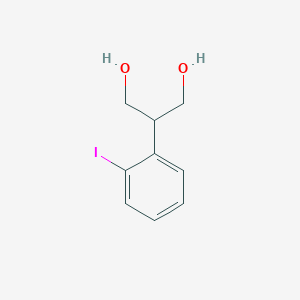
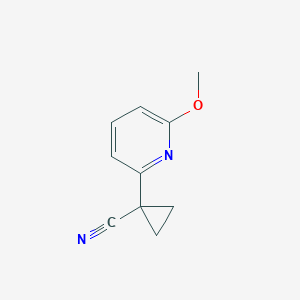
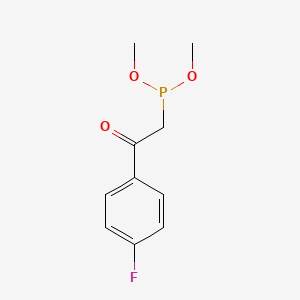


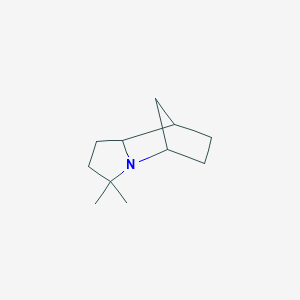
![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
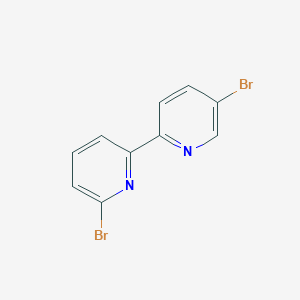
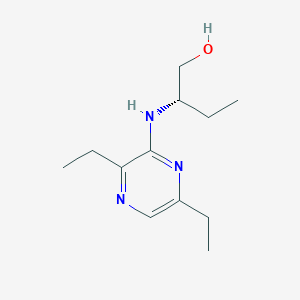
![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
